5-(Bromomethyl)thieno[2,3-b]pyridine
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Overview
Description
5-(Bromomethyl)thieno[2,3-b]pyridine is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a bromomethyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)thieno[2,3-b]pyridine typically involves the bromination of a thieno[2,3-b]pyridine precursor. One common method is the bromination of 5-methylthieno[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)thieno[2,3-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thieno[2,3-b]pyridine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thieno[2,3-b]pyridine derivative without the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted thieno[2,3-b]pyridine derivatives with various functional groups.
Oxidation: Thieno[2,3-b]pyridine sulfoxides or sulfones.
Reduction: Thieno[2,3-b]pyridine derivatives without the bromomethyl group.
Scientific Research Applications
5-(Bromomethyl)thieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and survival . The bromomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the bromomethyl group but shares the core structure.
5-Methylthieno[2,3-b]pyridine: Similar structure without the bromine atom.
Thieno[3,2-b]pyridine: Different positioning of the sulfur and nitrogen atoms in the ring system.
Uniqueness
5-(Bromomethyl)thieno[2,3-b]pyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H6BrNS |
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Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-(bromomethyl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2 |
InChI Key |
YFTUQSLHOZFYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)CBr |
Origin of Product |
United States |
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